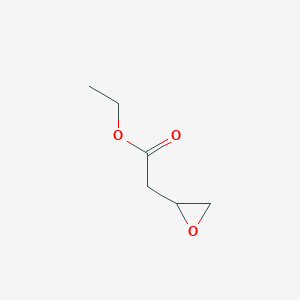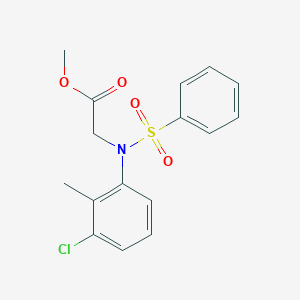![molecular formula C21H22N4O4 B2973569 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1796933-36-2](/img/structure/B2973569.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzo[d]oxazol-2-yl group, a pyrrolidin-2-yl group, a furan-2-carbonyl group, and a piperazin-1-yl group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The presence of the benzo[d]oxazol-2-yl and pyrrolidin-2-yl groups suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzo[d]oxazol-2-yl group might undergo electrophilic substitution reactions, while the pyrrolidin-2-yl group might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazin-1-yl group might increase the compound’s solubility in water .科学的研究の応用
Cardiovascular Disease Research
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: has shown promise as a selective inhibitor of G-protein-coupled receptor kinase (GRK)-2 and GRK-5 . These kinases play crucial roles in regulating G protein-coupled receptor (GPCR) signaling. By inhibiting GRK-2 and GRK-5, this compound may modulate cardiovascular pathways, making it a potential therapeutic target for conditions like heart failure, arrhythmias, and hypertension.
Antimicrobial and Antiviral Applications
The benzoxazole ring system has exhibited diverse pharmacological activities. While not directly related to the specific compound mentioned, it’s worth noting that benzoxazole derivatives have demonstrated antimicrobial and antiviral properties . Further exploration of this compound’s antiviral potential could be valuable.
Neurodegenerative Disorders
Although not directly studied for neurodegenerative diseases, the benzoxazole scaffold has been investigated for its anti-parkinsonian activity . Researchers could explore the potential of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone in neuroprotection or neuroinflammation modulation.
Antioxidant Properties
Benzoxazole derivatives have been associated with antioxidant effects . Investigating whether this compound possesses antioxidant properties could be worthwhile, especially in the context of oxidative stress-related diseases.
Anti-Inflammatory Applications
Given the anti-inflammatory potential of benzoxazole compounds , researchers might explore whether (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone exhibits anti-inflammatory effects. Such properties could be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.
Antitumor Research
While not directly studied, benzoxazole derivatives have been investigated for their antitumor activity . Researchers could explore the compound’s effects on cancer cell lines and tumor growth inhibition.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(23-10-12-24(13-11-23)20(27)18-8-4-14-28-18)16-6-3-9-25(16)21-22-15-5-1-2-7-17(15)29-21/h1-2,4-5,7-8,14,16H,3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUKZRFSAMOPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

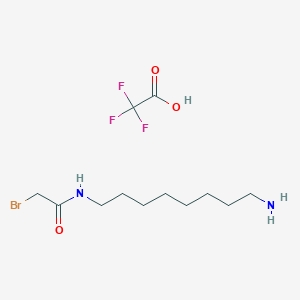
![N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B2973490.png)
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)
![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)
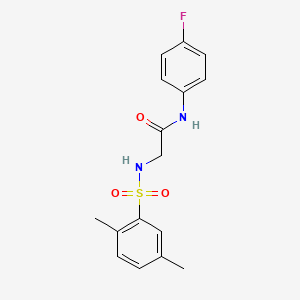


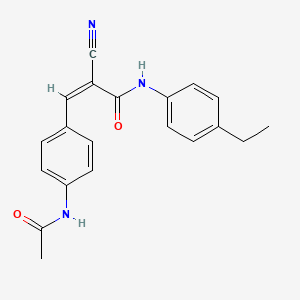

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
